molecular formula C22H27N3O B2574634 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-56-5

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2574634
CAS No.: 922033-56-5
M. Wt: 349.478
InChI Key: PUOQYLCKVNYDPY-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.

    Formation of the pyrrolidine derivative: Pyrrolidine can be introduced via nucleophilic substitution reactions.

    Coupling with benzamide: The final step involves coupling the indoline and pyrrolidine derivatives with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)ethyl)benzamide
  • N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities compared to similar compounds. The presence of both indoline and pyrrolidine moieties could enhance its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24-14-11-19-15-18(9-10-20(19)24)21(25-12-5-6-13-25)16-23-22(26)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQYLCKVNYDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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